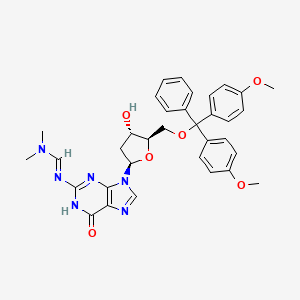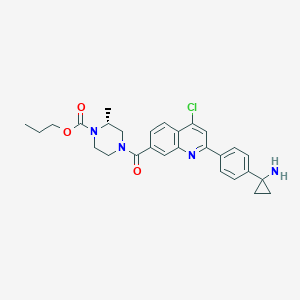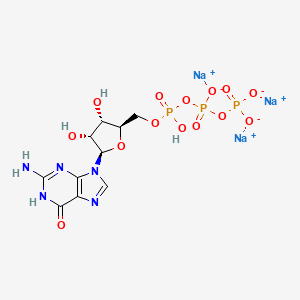
Guanosine 5'-triphosphate (trisodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine 5’-triphosphate (trisodium salt) is a purine nucleotide that plays a crucial role in various biological processes. It is a guanine nucleotide containing three phosphate groups esterified to the sugar moiety. This compound is involved in cell signaling, protein synthesis, and energy transfer within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanosine 5’-triphosphate (trisodium salt) is typically synthesized through the enzymatic phosphorylation of guanosine 5’-monophosphate. The process involves the use of specific kinases that catalyze the addition of phosphate groups to guanosine 5’-monophosphate, resulting in the formation of guanosine 5’-triphosphate .
Industrial Production Methods: In industrial settings, guanosine 5’-triphosphate (trisodium salt) is produced using large-scale fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overproduce guanosine 5’-triphosphate. The compound is then extracted and purified using ion exchange chromatography and other purification techniques .
Chemical Reactions Analysis
Types of Reactions: Guanosine 5’-triphosphate (trisodium salt) undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to guanosine diphosphate and inorganic phosphate.
Phosphorylation: It can participate in phosphorylation reactions, transferring its phosphate groups to other molecules.
Binding Reactions: Guanosine 5’-triphosphate binds to proteins such as G-proteins, influencing their activity.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of water and specific enzymes.
Phosphorylation: Requires kinases and ATP as a phosphate donor.
Binding Reactions: Involves proteins and specific binding conditions.
Major Products Formed:
Hydrolysis: Guanosine diphosphate and inorganic phosphate.
Phosphorylation: Various phosphorylated proteins and molecules.
Binding Reactions: Activated G-proteins and other protein complexes.
Scientific Research Applications
Guanosine 5’-triphosphate (trisodium salt) has a wide range of scientific research applications, including:
Chemistry: Used as a substrate in enzymatic reactions and as a standard in nucleotide analysis.
Biology: Plays a role in cell signaling, protein synthesis, and energy transfer.
Industry: Utilized in the production of nucleotides and nucleotide analogs for various industrial applications.
Mechanism of Action
Guanosine 5’-triphosphate (trisodium salt) exerts its effects by binding to and activating G-proteins. These proteins are involved in various cellular processes, including proliferation, differentiation, and activation of intracellular kinase cascades. The hydrolysis of guanosine 5’-triphosphate by small GTPases such as Ras and Rho regulates proliferation and apoptosis .
Comparison with Similar Compounds
Guanosine 5’-diphosphate (disodium salt): Similar in structure but contains only two phosphate groups.
Adenosine 5’-triphosphate (magnesium salt): Another nucleotide involved in energy transfer but contains adenine instead of guanine.
Cytidine 5’-triphosphate (disodium salt): Contains cytosine instead of guanine and is involved in RNA synthesis.
Uniqueness: Guanosine 5’-triphosphate (trisodium salt) is unique due to its specific role in G-protein signaling and its involvement in various cellular processes. Its ability to bind and activate G-proteins distinguishes it from other nucleotides .
Properties
Molecular Formula |
C10H13N5Na3O14P3 |
|---|---|
Molecular Weight |
589.13 g/mol |
IUPAC Name |
trisodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O14P3.3Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;;/q;3*+1/p-3/t3-,5-,6-,9-;;;/m1.../s1 |
InChI Key |
KZRMTEVIDYXWQW-CYCLDIHTSA-K |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


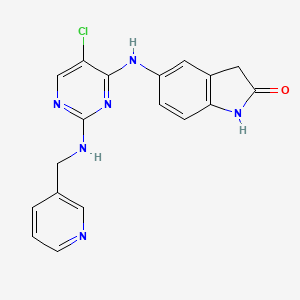

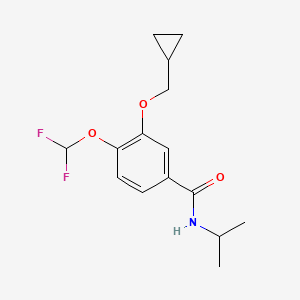

![4-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B10831127.png)

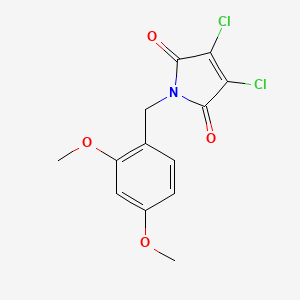
![2-[[(4-Anilinophenyl)imino]methyl]-4,6-dichlorophenol](/img/structure/B10831151.png)
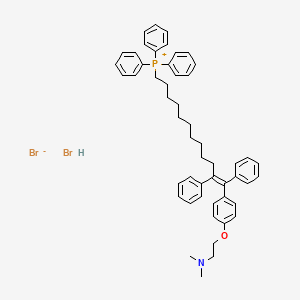

![(4-acetyloxy-5-hydroxy-3,7,11,11,14-pentamethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl) benzoate](/img/structure/B10831162.png)
